6-(tert-Butyl)nicotinic acid
Overview
Description
6-(tert-Butyl)nicotinic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
For instance, nicotinic acid is known to be metabolized via the Preiss-Handler pathway into nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions .
Pharmacokinetics
Some properties can be inferred from its structure and related compounds It’s likely to have high gastrointestinal absorption and permeability across the blood-brain barrier
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid, the parent compound, plays a crucial role in various biochemical reactions as a precursor to NAD+ and NADP+, important coenzymes in redox reactions . The tert-butyl group in 6-(tert-Butyl)nicotinic acid could potentially influence its interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
Nicotinic acid has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It would be interesting to investigate whether the tert-butyl group in this compound modulates these effects.
Molecular Mechanism
Nicotinic acid, however, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
No studies have been conducted to investigate the dosage effects of this compound in animal models. Studies on nicotinic acid have shown that its effects can vary with different dosages .
Metabolic Pathways
Nicotinic acid is involved in the NAD+ and NADP+ biosynthesis pathways . Whether this compound participates in these or other metabolic pathways remains to be determined.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied. Nicotinic acid is known to be transported across cell membranes by specific transporters
Biological Activity
6-(tert-Butyl)nicotinic acid is a derivative of nicotinic acid, which is known for its various biological activities, including antioxidant properties, anti-inflammatory effects, and potential anticancer applications. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a tert-butyl group at the 6-position of the pyridine ring of nicotinic acid. This structural modification is believed to enhance its lipophilicity and biological activity compared to its parent compound.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In a study evaluating various derivatives for their ability to scavenge free radicals, this compound demonstrated a strong capacity to inhibit lipid peroxidation in rat brain homogenates. The antioxidant activity was quantified using the DPPH assay, showing an IC50 value that suggests a potent ability to neutralize free radicals.
Compound | IC50 Value (µM) |
---|---|
This compound | 21.1 ± 1.2 |
Trolox | 54.2 ± 3.7 |
This data indicates that this compound is approximately 2.5 times more effective than Trolox, a well-known antioxidant standard .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In vitro experiments showed that it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial for the expression of inflammatory mediators.
Inflammatory Marker | Reduction (%) |
---|---|
IL-6 | 60% |
TNF-α | 45% |
These findings suggest that this compound could be a candidate for treating inflammatory diseases .
Anticancer Potential
Emerging evidence suggests that this compound may have anticancer properties. In studies involving human cancer cell lines, treatment with this compound led to significant apoptosis in prostate cancer cells (LNCaP) and ovarian cancer cells (PA-1). The apoptotic mechanisms were linked to the activation of caspases and the release of cytochrome c from mitochondria.
Case Study: Prostate Cancer
In a controlled study, LNCaP cells treated with 95 μM of this compound for 24 hours exhibited:
- Increased apoptosis rates as measured by TUNEL assay.
- Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
These results indicate a potential role for this compound in cancer therapy, particularly in hormone-sensitive cancers .
Molecular Mechanisms
The biological activities of this compound are likely mediated through several molecular pathways:
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS), leading to reduced oxidative stress.
- Anti-inflammatory Pathway : Inhibition of NF-κB and MAPK pathways, resulting in decreased expression of pro-inflammatory cytokines.
- Apoptotic Induction : Activation of caspases and mitochondrial pathways leading to programmed cell death in cancer cells.
Properties
IUPAC Name |
6-tert-butylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGXKEVUQXTBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619660 | |
Record name | 6-tert-Butylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832715-99-8 | |
Record name | 6-tert-Butylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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